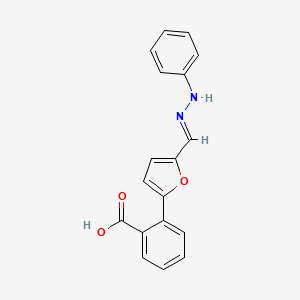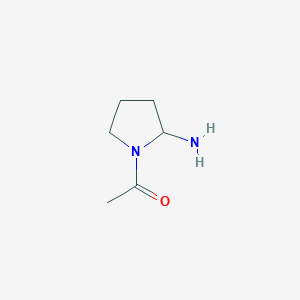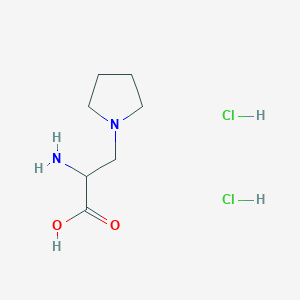
2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is an amino acid derivative that has garnered interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride typically involves the reaction of pyrrolidine with an appropriate amino acid precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: This compound is an alanine derivative with similar structural features but different functional groups.
2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: Another similar compound with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-6(7(10)11)5-9-3-1-2-4-9;;/h6H,1-5,8H2,(H,10,11);2*1H |
InChI Key |
RBMUVKZMASLNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


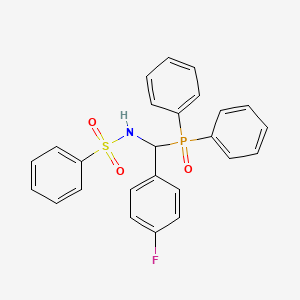
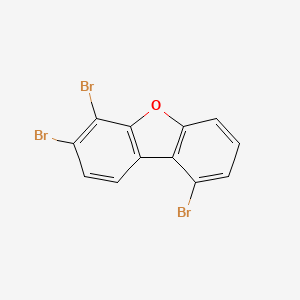
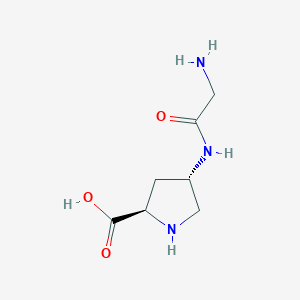
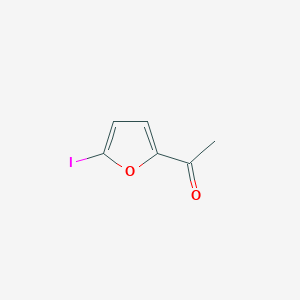
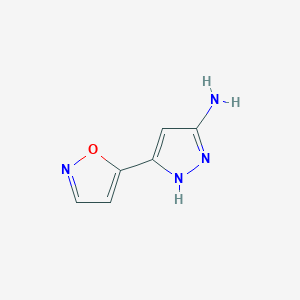
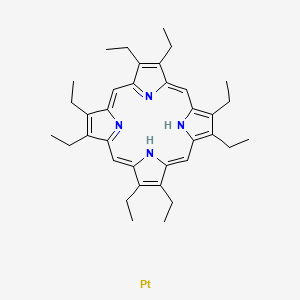
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)

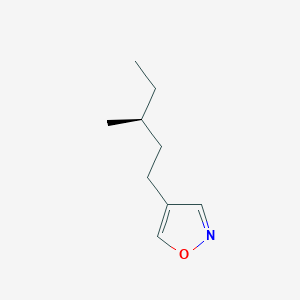
![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)

